6-benzyl-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

PDE5 inhibition regioisomerism structure-activity relationship

6-Benzyl-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one (CAS 946204-09-7) is a fully substituted, fused bicyclic heterocycle belonging to the pyrazolo[3,4-d]pyridazin-7-one family. With a molecular formula of C₂₁H₂₀N₄O and a molecular weight of 344.4 g/mol, it features a 4-isopropyl-1-phenyl substitution pattern on the pyrazole ring and a 6-benzyl group on the pyridazinone lactam nitrogen.

Molecular Formula C21H20N4O
Molecular Weight 344.418
CAS No. 946204-09-7
Cat. No. B2395734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-benzyl-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
CAS946204-09-7
Molecular FormulaC21H20N4O
Molecular Weight344.418
Structural Identifiers
SMILESCC(C)C1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC4=CC=CC=C4
InChIInChI=1S/C21H20N4O/c1-15(2)19-18-13-22-25(17-11-7-4-8-12-17)20(18)21(26)24(23-19)14-16-9-5-3-6-10-16/h3-13,15H,14H2,1-2H3
InChIKeyFRSUTIANIORACI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Benzyl-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one (CAS 946204-09-7): Procurement-Relevant Identity and Scaffold Context


6-Benzyl-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one (CAS 946204-09-7) is a fully substituted, fused bicyclic heterocycle belonging to the pyrazolo[3,4-d]pyridazin-7-one family [1]. With a molecular formula of C₂₁H₂₀N₄O and a molecular weight of 344.4 g/mol, it features a 4-isopropyl-1-phenyl substitution pattern on the pyrazole ring and a 6-benzyl group on the pyridazinone lactam nitrogen . The scaffold is recognized across multiple therapeutic programs—including PDE5 inhibition, irreversible BTK inhibition, and covalent FGFR inhibition—where subtle changes in the N1/N4/N6 substitution pattern profoundly alter both target potency and isoform selectivity [2].

Why 6-Benzyl-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one Cannot Be Replaced by In-Class Analogs Without Data Verification


Within the pyrazolo[3,4-d]pyridazin-7-one chemotype, the precise regiochemistry of the N1-phenyl vs. C4-isopropyl arrangement—as well as the presence, absence, or modification of the C3-methyl substituent—has been shown to drive order-of-magnitude shifts in PDE isoform selectivity and kinase inhibition potency [1]. The closest published analog, compound 11e (6-benzyl-3-methyl-1-isopropyl-4-phenylpyrazolo[3,4-d]pyridazin-7(6H)-one), exhibits a swapped N1/C4 substitution pattern and an additional C3-methyl group, making it a regioisomeric and chemically distinct entity rather than a functional equivalent [1]. Procurement decisions that treat all 6-benzyl-pyrazolo[3,4-d]pyridazinones as interchangeable risk introducing an uncharacterized compound into a biological cascade where even minor structural perturbations have been demonstrated to ablate activity entirely [2].

Quantitative Differentiation Evidence for 6-Benzyl-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one Versus Closest Analogs


Regioisomeric Differentiation from the Closest Published PDE5 Inhibitor Analog: N1-Phenyl/C4-Isopropyl vs. N1-Isopropyl/C4-Phenyl Substitution Pattern

The target compound possesses a 4-isopropyl-1-phenyl substitution pattern on the pyrazole ring, whereas the most closely related published PDE5-active analog, compound 11e (6-benzyl-3-methyl-1-isopropyl-4-phenylpyrazolo[3,4-d]pyridazin-7(6H)-one), carries the reverse regioisomeric arrangement with 1-isopropyl-4-phenyl plus a C3-methyl group [1]. In the Dal Piaz et al. (2002) structure–activity relationship study, the N6-benzyl group was demonstrated to be essential for PDE5 inhibitory activity, but the contribution of the N1 vs. C4 substitution regiochemistry was not independently resolved, indicating that exchanging these positions may yield a distinct pharmacological profile that cannot be predicted from the published 11e data alone [1]. This regioisomeric difference constitutes a non-interchangeable structural feature.

PDE5 inhibition regioisomerism structure-activity relationship

Absence of C3-Methyl Substituent: Differentiation from 3-Methyl-Substituted Pyrazolo[3,4-d]pyridazinone PDE5 Inhibitors

The target compound lacks a substituent at the C3 position of the pyrazolo[3,4-d]pyridazinone core, distinguishing it from compound 11e (C3-methyl) and from the broader class of 3-methyl-substituted PDE5 inhibitors in this series [1]. The Dal Piaz 2002 study identified several active PDE5 inhibitors bearing a C3-methyl group with IC₅₀ values in the range of 0.14–1.4 µM against human platelet PDE5; however, no des-methyl analog was reported, leaving the quantitative impact of C3-methyl deletion uncharacterized [1]. In related pyrazolo[3,4-d]pyridazinone kinase inhibitor series, removal or modification of the C3 substituent has been associated with altered target binding kinetics and selectivity profiles [2].

PDE5 selectivity C3 substitution steric effects

N6-Benzyl Group: Essential Pharmacophoric Feature Confirmed by Class-Level SAR

The N6-benzyl substituent on the pyridazinone lactam nitrogen has been unequivocally demonstrated as essential for PDE5 inhibitory activity in the pyrazolo[3,4-d]pyridazinone series [1]. Dal Piaz et al. showed that structure-activity relationship studies confirmed 'the essential role played by the benzyl group at position-6 of the pyrazolopyridazine system' [1]. Compounds lacking the N6-benzyl group or bearing alternative N6 substituents (e.g., simple alkyl chains) showed significantly reduced or absent PDE5 inhibition. The target compound retains this critical N6-benzyl pharmacophore, distinguishing it from analogs such as 4-isopropyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one (CAS 1105196-52-8), which lacks the N6 substituent entirely and is therefore predicted to be PDE5-inactive based on class SAR [1], though this compound has not been directly tested in published PDE5 assays.

N6-benzyl pharmacophore PDE5 SAR pyridazinone lactam

Scaffold Multi-Target Potential: Pyrazolo[3,4-d]pyridazin-7-one Core Validated Across PDE, BTK, and FGFR Programs

The pyrazolo[3,4-d]pyridazin-7-one core has been independently validated as a privileged scaffold across at least three distinct target classes. Beyond the PDE5 inhibitor program (IC₅₀ range 0.14–1.4 µM) [1], structurally related pyrazolo[3,4-d]pyridazinones have been optimized into potent irreversible BTK inhibitors (compound 8, nanomolar BTK IC₅₀, orally active in mouse CIA model) [2] and covalent FGFR inhibitors (66-derivative series with demonstrated kinase inhibition and anti-proliferative activity in FGFR-dysregulated cancer cells) [3]. The target compound's specific substitution pattern—4-isopropyl, 1-phenyl, 6-benzyl—represents a distinct vector set that differs from the substitution patterns explored in these programs, offering a unique starting point for multi-target profiling or selectivity optimization that cannot be achieved with the published BTK- or FGFR-optimized analogs.

multi-target scaffold BTK inhibitor FGFR inhibitor PDE inhibitor

Recommended Application Scenarios for 6-Benzyl-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one Based on Available Evidence


PDE5 Isoform Selectivity Profiling: Probing the N1-Phenyl/C4-Isopropyl Pharmacophore

Based on the established role of the pyrazolo[3,4-d]pyridazin-7-one scaffold in PDE5 inhibition (IC₅₀ range 0.14–1.4 µM) and the demonstrated essentiality of the N6-benzyl group [1], this compound is suited for systematic PDE5/PDE6 selectivity profiling where the impact of regioisomeric N1/C4 substitution is the primary experimental variable. Use compound 11e (6-benzyl-3-methyl-1-isopropyl-4-phenyl isomer) as the comparator to quantify selectivity shifts attributable to regioisomerism and C3-methyl deletion.

Kinase Selectivity Panel Screening with a Des-Methyl Pyrazolo[3,4-d]pyridazinone Chemotype

Given that the pyrazolo[3,4-d]pyridazin-7-one core is a validated privileged scaffold for BTK and FGFR inhibition [2], this des-C3-methyl compound provides a sterically minimized entry point for broad kinase panel screening. The absence of the C3 substituent removes a potential steric liability and allows assessment of baseline scaffold-driven kinase binding without the confounding influence of C3 substitution that is present in all published BTK and FGFR actives in this class [2].

Negative Control Design: N6-Benzyl vs. N6-Unsubstituted Comparator Studies

The N6-benzyl group has been established as essential for PDE5 activity [1]. Pairing the target compound with its N6-unsubstituted analog (4-isopropyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one, CAS 1105196-52-8) enables unambiguous attribution of biological activity to the N6-benzyl pharmacophore in any PDE or kinase assay system, providing a rigorous positive/negative control pair for mechanistic studies .

Hit Expansion Library: Diversifying a Pyrazolo[3,4-d]pyridazin-7-one Screening Collection

For organizations maintaining a focused pyrazolo[3,4-d]pyridazin-7-one screening library, this compound fills a specific substitution vector gap: 4-isopropyl-1-phenyl-6-benzyl, des-C3-methyl. This vector is not represented in the published PDE5 series (which bear C3-alkyl groups), the BTK series (which use different N1/C6 substitution), or the FGFR covalent series (which incorporate acrylamide warheads) [1]. Its inclusion enhances library diversity and enables scaffold-based similarity searching and pharmacophore modeling that would otherwise be biased toward published substitution patterns.

Quote Request

Request a Quote for 6-benzyl-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.